molecular formula C17H17N3O4S2 B14996613 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B14996613
M. Wt: 391.5 g/mol
InChI Key: HWMKBBZUWKLDSG-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[d][1,4]dioxin ring system through cyclization reactions. Subsequent steps involve the introduction of the thieno[3,2-d]pyrimidin-2-yl group via nucleophilic substitution reactions. The final step usually involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: is compared with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H17N3O4S2

Molecular Weight

391.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N3O4S2/c1-20-16(22)15-11(4-7-25-15)19-17(20)26-9-14(21)18-10-2-3-12-13(8-10)24-6-5-23-12/h2-3,8H,4-7,9H2,1H3,(H,18,21)

InChI Key

HWMKBBZUWKLDSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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